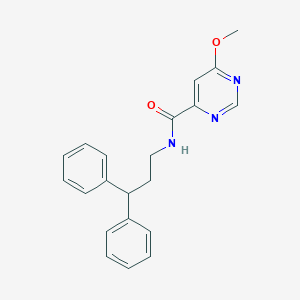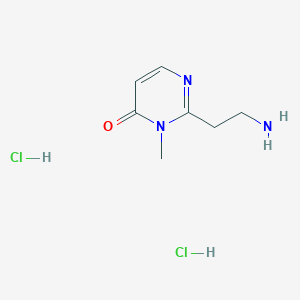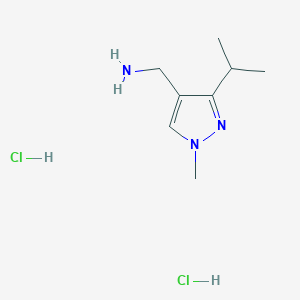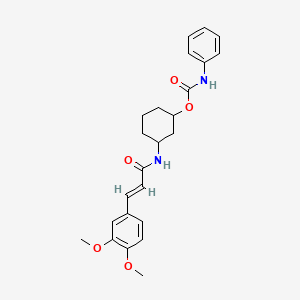
N-(3,3-difenilpropil)-6-metoxipirimidina-4-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(3,3-Diphenylpropyl)glycinamide is a non-competitive NMDA receptor open-channel blocker . It’s a solid white substance soluble in DMSO .
Synthesis Analysis
There are several methods to synthesize similar compounds. For instance, N-methyl-3,3-diphenylpropylamine can be prepared by demethylation of N,N-dimethyl-3,3-diphenylpropylamine, followed by hydrolysis . Another method involves using cinnamonitrile and benzene as raw materials, conducting Friedel-Crafts alkylation to prepare 3,3-diphenylpropionitrile, conducting catalytic hydrogenation to convert the 3,3-diphenylpropionitrile into 3,3-diphenylpropylamine, then reacting with aldehyde to prepare Schiff base, conducting methylation to obtain methyl quaternary ammonium salt, and finally hydrolyzing to obtain N-methyl-3,3-diphenylpropylamine .Molecular Structure Analysis
The molecular structure of a similar compound, 3,3-Diphenylpropylamine, has a molecular formula of C15H17N, an average mass of 211.302 Da, and a Monoisotopic mass of 211.136093 Da .Chemical Reactions Analysis
3,3-Diphenylpropyl isocyanate is an isocyanate used as a reagent in various chemical reactions. It is used as a catalyst in the production of polyurethane foam and other polymers. It is believed to react with alcohols, amines, and carboxylic acids to form isocyanates.Physical and Chemical Properties Analysis
N-(3,3-Diphenylpropyl)glycinamide has a molecular formula of C17H20N2O and a molecular weight of 268.35. It’s a solid white substance soluble in DMSO and should be stored at -20°C .Aplicaciones Científicas De Investigación
- N20C exhibe prometedores efectos anticancerígenos. Los investigadores han investigado su capacidad para inhibir el crecimiento tumoral al interferir con la progresión del ciclo celular o inducir la apoptosis. Estudios adicionales exploran su mecanismo de acción y su potencial como terapia dirigida para tipos específicos de cáncer .
- N20C interactúa con los receptores de glutamato, particularmente los receptores NMDA. Estos receptores juegan un papel crucial en la plasticidad sináptica y la formación de la memoria. Investigar el impacto de N20C en la función neuronal y su potencial como agente neuroprotector es un área activa de investigación .
- Algunos estudios sugieren que N20C puede modular las vías del dolor. Los investigadores investigan sus propiedades analgésicas, con el objetivo de desarrollar nuevos medicamentos para aliviar el dolor. Comprender sus efectos en los sistemas de neurotransmisores y los receptores del dolor es esencial para las aplicaciones terapéuticas .
- La estructura de N20C insinúa posibles efectos metabólicos. Los investigadores exploran su impacto en el metabolismo de los lípidos, la homeostasis de la glucosa y la sensibilidad a la insulina. La investigación de su potencial como tratamiento para el síndrome metabólico o la diabetes tipo 2 está en curso .
- N20C sirve como una valiosa sonda química para estudiar los procesos celulares. Los investigadores lo utilizan para diseccionar vías moleculares, identificar dianas proteicas y desentrañar mecanismos biológicos. Su andamiaje químico único permite interacciones selectivas con proteínas específicas .
- Los químicos medicinales utilizan N20C como punto de partida para diseñar nuevos compuestos. Al modificar su estructura, aspiran a mejorar sus propiedades farmacocinéticas, aumentar la potencia o reducir los efectos secundarios. El diseño racional de fármacos basado en el andamiaje de N20C puede conducir a nuevas terapias .
Propiedades Anticancerígenas
Neurofarmacología
Manejo del Dolor
Trastornos Metabólicos
Biología Química
Diseño y Optimización de Fármacos
En resumen, N20C es prometedor en diversos dominios científicos, desde la investigación del cáncer hasta la neurofarmacología y más allá. Sus aplicaciones multifacéticas subrayan su importancia en el avance de nuestra comprensión de la biología y la medicina . Si necesitas más detalles o aplicaciones adicionales, no dudes en preguntar! 😊
Mecanismo De Acción
Target of Action
Similar compounds such as n-(3,3-diphenylpropyl)glycinamide have been shown to interact withNMDA glutamate receptors . These receptors play a crucial role in neuronal communication and are involved in learning and memory processes.
Mode of Action
It’s worth noting that related compounds like n-(3,3-diphenylpropyl)glycinamide act asNMDA glutamate receptor open channel blockers . This means they prevent the flow of ions through the receptor’s channel, thereby modulating neuronal activity.
Biochemical Pathways
The interaction with nmda glutamate receptors suggests that it may influencecalcium signal transduction pathways . These pathways are critical for various cellular processes, including neurotransmission and muscle contraction.
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability.
Propiedades
IUPAC Name |
N-(3,3-diphenylpropyl)-6-methoxypyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c1-26-20-14-19(23-15-24-20)21(25)22-13-12-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,14-15,18H,12-13H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLCPQITMQVYQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(Oxolan-2-yl)methyl]amino}oxolan-3-ol](/img/structure/B2450218.png)

![2-chloro-N-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methyl]acetamide](/img/structure/B2450220.png)
![N-(2,4-difluorophenyl)-N'-[(pyridin-3-yl)methyl]ethanediamide](/img/structure/B2450221.png)
![N-[cyano(3,4,5-trimethoxyphenyl)methyl]-3-(furan-2-yl)propanamide](/img/structure/B2450223.png)

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2450226.png)


![Methyl 2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate hydrochloride](/img/structure/B2450230.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2450237.png)
![N-{[4-(furan-3-yl)phenyl]methyl}-9-methyl-9H-purin-6-amine](/img/structure/B2450239.png)
